

Application Notes and Protocols: Cobalt Tetracarbonyl Hydride in Organic Synthesis

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Compound of Interest

Compound Name: Cobalt tetracarbonyl hydride

Cat. No.: B231246

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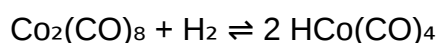
For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt tetracarbonyl hydride, $\text{HCo}(\text{CO})_4$, is a highly reactive and versatile transition metal hydride that serves as a key catalyst and reagent in a variety of organic transformations.^{[1][2]} Discovered in the 1930s, it was the first transition metal hydride to be utilized in an industrial process.^[1] Despite its thermal instability and sensitivity to air, its ability to catalyze important reactions such as hydroformylation has secured its place in both industrial and academic laboratories.^{[1][2]} This document provides detailed application notes and experimental protocols for the use of **cobalt tetracarbonyl hydride** in organic synthesis, with a focus on hydroformylation, carbonylation of epoxides, and reduction of α,β -unsaturated systems.

Due to its instability, **cobalt tetracarbonyl hydride** is almost always generated in situ. A common method for its preparation involves the hydrogenation of dicobalt octacarbonyl.^{[1][2]}

In Situ Generation of Cobalt Tetracarbonyl Hydride: The equilibrium between dicobalt octacarbonyl ($\text{Co}_2(\text{CO})_8$) and **cobalt tetracarbonyl hydride** ($\text{HCo}(\text{CO})_4$) is established under a hydrogen atmosphere.



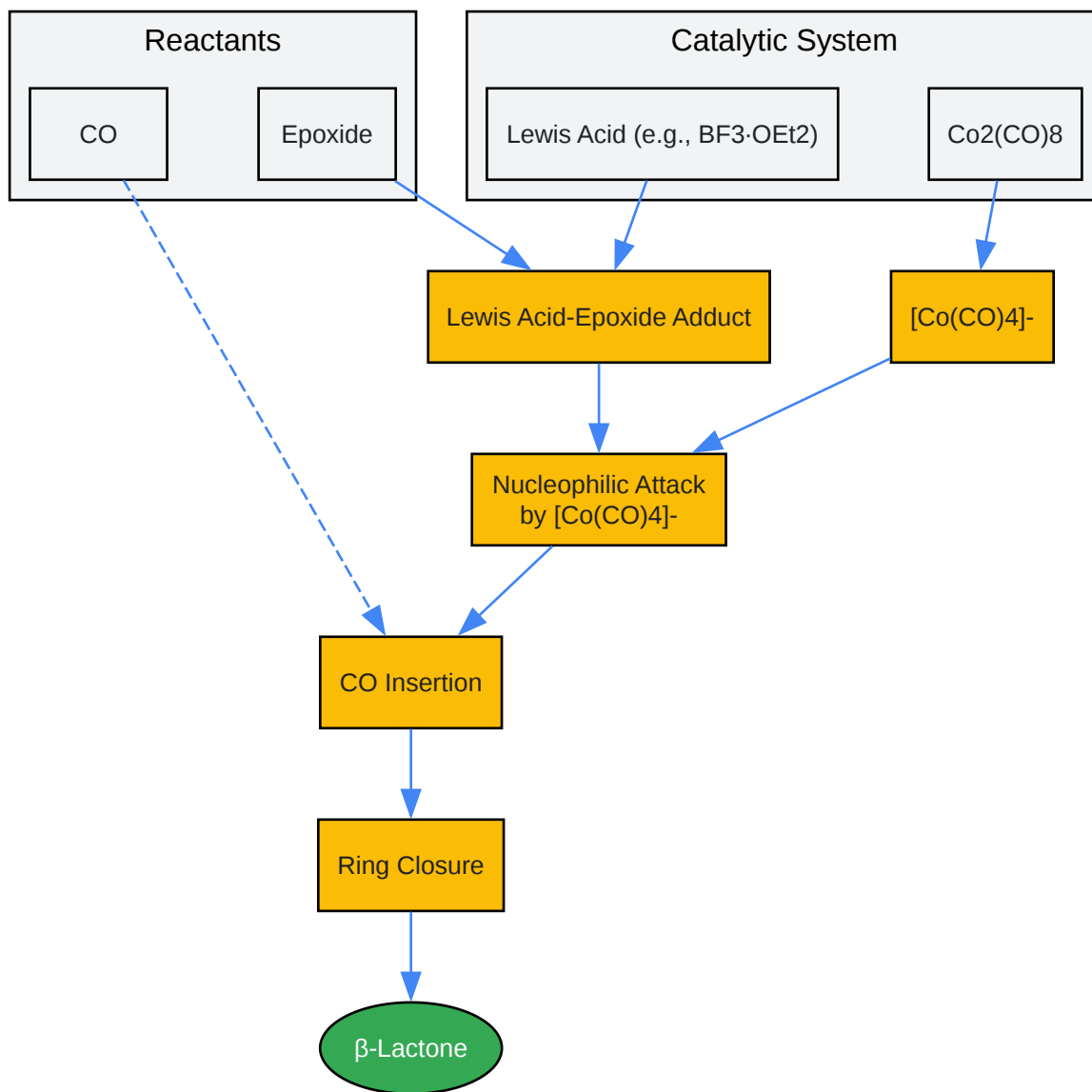
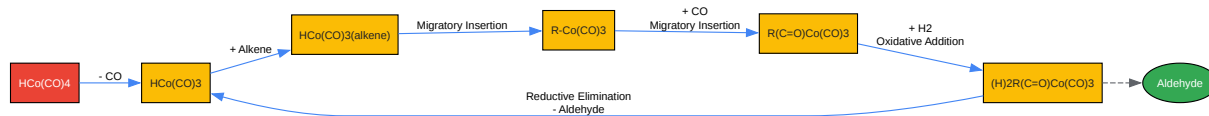
This equilibrium is sensitive to temperature and pressure, with the formation of the hydride favored at elevated temperatures and pressures.

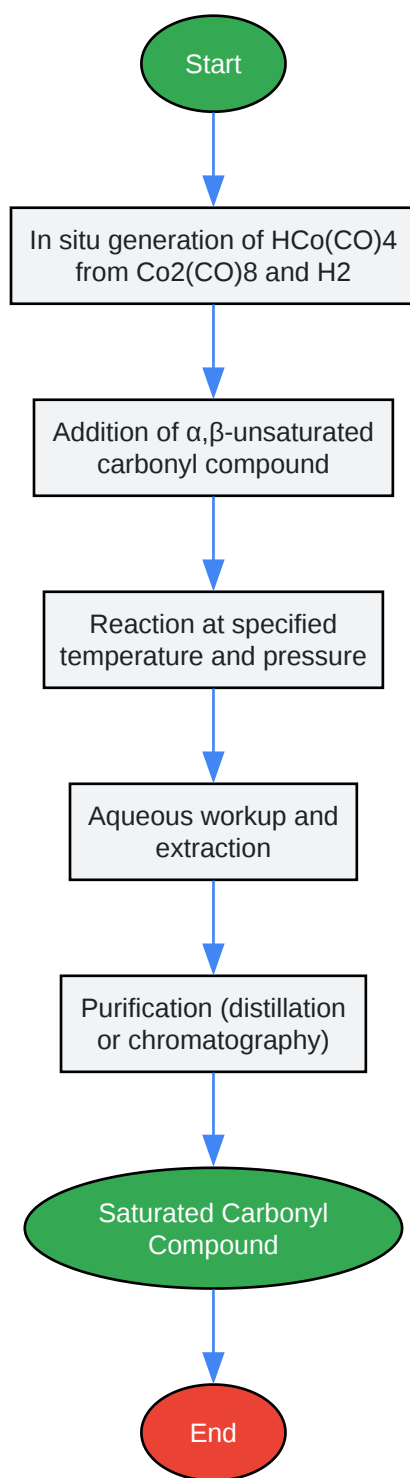
Application 1: Hydroformylation of Alkenes

Hydroformylation, also known as the oxo process, is a cornerstone of industrial organic synthesis, allowing for the conversion of alkenes into aldehydes through the addition of a formyl group and a hydrogen atom across the double bond.^[3] **Cobalt tetracarbonyl hydride** is the active catalyst in the classical cobalt-catalyzed hydroformylation process.^[3] The reaction typically produces a mixture of linear and branched aldehydes, with the ratio depending on the reaction conditions and the structure of the alkene substrate.^[4]

Reaction Mechanism: The Heck-Breslow Cycle

The generally accepted mechanism for cobalt-catalyzed hydroformylation is the Heck-Breslow cycle, which involves a series of organometallic elementary steps.





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References

- 1. Cobalt tetracarbonyl hydride - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Hydroformylation - Wikipedia [en.wikipedia.org]
- 4. mt.com [mt.com]
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